molecular formula C10H10N2O2 B11719650 7-Methoxy-2-methyl-1H-quinazolin-4-one

7-Methoxy-2-methyl-1H-quinazolin-4-one

Cat. No.: B11719650
M. Wt: 190.20 g/mol
InChI Key: HMLARVSFBFSMDY-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound with the molecular formula C10H10N2O2. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazolinone core structure with a methoxy group at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with methoxyamine under reflux conditions . Another approach involves the use of benzamides and amidines in the presence of copper-mediated catalysts for tandem C(sp2)–H amination and annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .

Scientific Research Applications

7-Methoxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation and survival . The compound’s methoxy and methyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 7th position and methyl group at the 2nd position differentiate it from other quinazolinone derivatives, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

7-methoxy-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLARVSFBFSMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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